1-Butanol, DMTBS
Description
Historical Context of Organosilicon Chemistry Development
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. sigmaaldrich.com This breakthrough laid the groundwork for future exploration. The early 20th century was a formative period, with the extensive work of Frederic S. Kipping from 1898 to 1944 being particularly influential. sigmaaldrich.comthieme-connect.de Kipping's research, which included the synthesis of various organosilicon compounds using Grignard reagents and the first preparation of silicone polymers, was foundational to the field. sigmaaldrich.comthieme-connect.de He also coined the term "silicone." sigmaaldrich.com
A major industrial leap occurred in the 1940s with Eugene G. Rochow's invention of the "direct process" for synthesizing organochlorosilanes, which became a key industrial method. thieme-connect.de This period also saw the establishment of Dow Corning in 1943, a company dedicated to producing and researching silicone, signaling the transition of organosilicon chemistry from academic curiosity to a major industrial enterprise. thieme-connect.de The subsequent decades witnessed rapid growth in the variety and application of silicon-based polymers like silicone oils, rubbers, and resins.
| Date | Key Development | Primary Contributor(s) |
|---|---|---|
| 1863 | First synthesis of an organosilicon compound (tetraethylsilane). sigmaaldrich.com | C. Friedel & J. Crafts |
| 1898–1944 | Extensive synthesis of organosilanes using Grignard reagents; coining of the term "silicone". sigmaaldrich.comthieme-connect.de | F. S. Kipping |
| 1940s | Invention of the "direct process" for organochlorosilane synthesis. thieme-connect.de | E. G. Rochow |
| 1943 | Establishment of Dow Corning, marking the start of large-scale industrial silicone production. thieme-connect.de | Dow Chemical & Corning Glass |
| 1968 | Considered a watershed year for the popularization of organosilicon chemistry in synthesis, with the development of silyl (B83357) enol ether chemistry. solubilityofthings.com | G. Stork & P. Hudrlik |
Academic Significance of Functionalized Silanes and Silyl Ethers
Functionalized silanes and their derivatives, particularly silyl ethers, hold a position of immense academic and industrial importance. libretexts.org Silyl ethers are most widely recognized as protecting groups for alcohols, a crucial strategy in multi-step organic synthesis. libretexts.orguwindsor.ca The utility of different silyl ethers—such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS)—is defined by their varying steric bulk and stability towards acidic or basic conditions. libretexts.org This allows chemists to selectively protect and deprotect hydroxyl groups during complex molecular construction. thieme-connect.deuwindsor.ca
Beyond protection, functionalized silanes are pivotal in a multitude of chemical transformations. They are used in cross-coupling reactions (e.g., Hiyama-Denmark coupling), reductions, and as precursors for materials like silicone-based polymers, resins, and coatings. solubilityofthings.com The development of catalytic methods, such as the silyl-Heck reaction to form vinyl silyl ethers and the nickel-catalyzed synthesis of Z-silyl enol ethers, continually expands their synthetic utility. uwindsor.caresearchgate.net The ability to form robust yet cleavable Si-O-C bonds is central to their versatility, enabling applications from drug delivery systems to degradable polymers. libretexts.org
Overview of the Research Significance of 1-Butanol (B46404), DMTBS
The compound 1-Butanol, DMTBS, chemically known as butoxydimethyl(phenyl)silane, is a specific type of silyl ether. Its research significance lies primarily in its function as a protecting group for the hydroxyl group of 1-butanol. The dimethyl(phenyl)silyl (DMTBS) group offers a unique stability profile compared to more common alkyl-only silyl ethers like TBDMS.
The presence of the phenyl group on the silicon atom influences the electronic properties and steric bulk of the silyl ether. This modification affects its stability and the conditions required for its removal (deprotection). Research into silyl ethers has shown that increasing the bulk around the silicon atom significantly alters the rates of hydrolysis under both acidic and basic conditions. thieme-connect.de The DMTBS group's stability is intermediate, making it a useful tool when specific, controlled deprotection is required in a synthetic sequence. Its synthesis can be achieved through methods such as the reaction of dimethyl(phenyl)silane with an alcohol under specific catalytic conditions. rsc.org Furthermore, reagents like (dimethylphenylsilyl)boronic acid pinacol (B44631) ester are used to introduce the dimethylphenylsilyl group into various molecules, highlighting the group's importance in constructing complex organosilane derivatives. sigmaaldrich.com
Current Gaps in Scholarly Understanding and Research Objectives
While the chemistry of silyl ethers as a class is well-established, the specific properties and applications of butoxydimethyl(phenyl)silane are less explored in dedicated studies. Much of the knowledge is derived from broader investigations into silyl ether stability and reactivity.
A primary gap exists in the quantitative comparison of the DMTBS protecting group against a wider array of modern protecting groups under diverse reaction conditions. While its general stability is understood, detailed kinetic data for its cleavage in complex chemical environments is sparse. thieme-connect.de This limits its strategic application in intricate total synthesis projects where precise orthogonality is key.
Another area for future research is the development of novel catalytic systems for the formation and cleavage of DMTBS ethers. While methods exist, the pursuit of greener, more efficient, and highly selective catalysts is a constant objective in synthetic chemistry. rsc.orgresearchgate.net Research could focus on enzyme-catalyzed or photocatalytic methods to install or remove the DMTBS group, which could offer milder conditions and improved functional group tolerance.
Finally, the application of butoxydimethyl(phenyl)silane in materials science remains an open field. While siloxane-based polymers are common, the specific incorporation of the DMTBS moiety could impart unique thermal or optical properties to new materials. Systematic studies into polymers derived from or functionalized with butoxydimethyl(phenyl)silane could uncover novel applications.
Structure
3D Structure
Properties
IUPAC Name |
butoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOXIEOGBKDPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336112 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37170-50-6 | |
| Record name | 1-Butanol, DMTBS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for 1 Butanol, Dmtbs and Its Analogues
Development of Novel Synthetic Routes for Organosilicon Silyl (B83357) Ethers
The synthesis of organosilicon silyl ethers, such as 1-Butanol (B46404), DMTBS, has evolved significantly, moving from classical methods to more advanced and efficient catalytic routes. These compounds are valued for their stability and utility as protecting groups in complex organic synthesis.
Catalytic Approaches in Silicon-Oxygen Bond Formation
The formation of the silicon-oxygen (Si-O) bond is the cornerstone of silyl ether synthesis. Modern chemistry has seen a shift towards catalytic methods that offer greater efficiency, milder reaction conditions, and improved sustainability. A variety of metals and organocatalysts have been successfully employed to facilitate this transformation.
Catalytic systems based on transition metals are prominent. For instance, palladium(II) complexes have been shown to catalyze the formation of Si-O bonds, although rearrangement reactions can be a competitive pathway depending on the substrate and ligands. tandfonline.comtandfonline.com Iron, an earth-abundant and less toxic metal, has emerged as a viable catalyst. The commercially available iron dimer [CpFe(CO)2]2 can catalyze the heterodehydrocoupling of alcohols and hydrosilanes under photochemical conditions to produce silyl ethers. rsc.org Similarly, molecular cobalt-based catalysts are effective for the dehydrogenative coupling of hydrosilanes with alcohols, a process that can be coupled with hydrogen delivery. acs.orgcsic.es
Beyond transition metals, simple alkali metal hydroxides like NaOH and KOH have been utilized as catalysts in the direct cross-dehydrogenative coupling of alcohol O-H bonds with silane (B1218182) Si-H bonds, liberating dihydrogen as the sole byproduct. google.com Biocatalysis offers a green alternative, with enzymes such as silicatein-α demonstrating the ability to catalyze the silylation of alcohols. rsc.org
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium(II) Complexes | Dehydrogenative Coupling / Rearrangement | Effective for Si-O bond formation, but can lead to rearranged products. | tandfonline.comtandfonline.com |
| Iron Dimer [CpFe(CO)2]2 | Photochemical Heterodehydrocoupling | Uses visible light; reactions with primary silanes and alcohols can be quantitative. | rsc.org |
| Cobalt Complexes | Dehydrogenative Coupling | Operates under mild conditions; can be performed in green solvents like alcohols. | acs.orgcsic.es |
| NaOH / KOH | Cross-Dehydrogenative Coupling | Transition-metal-free; produces H2 as the only byproduct. | google.com |
| Silicatein-α (Enzyme) | Biocatalytic Silylation | Green chemistry approach; shows selectivity for certain alcohol types. | rsc.org |
| Rhenium Complexes | Hydrosilation of Carbonyls | Catalyzes the addition of silanes to aldehydes and ketones to form silyl ethers. | organic-chemistry.org |
Stereoselective Synthesis of Chiral Silyl Ethers
When the silicon atom itself is a stereocenter, or when silyl ethers are formed from chiral alcohols, stereoselectivity becomes a critical aspect of the synthesis. Research has focused on developing methods to control the three-dimensional arrangement of atoms in these molecules.
A significant breakthrough has been the organocatalytic enantioselective synthesis of tertiary silyl ethers that are chiral at the silicon atom. nih.govacs.org This approach utilizes newly developed imidodiphosphorimidate (IDPi) catalysts in a desymmetrizing reaction of symmetrical bis(methallyl)silanes with phenols, yielding a variety of enantiopure silyl ethers. nih.govacs.orgresearchgate.net These Si-stereogenic silanes are valuable building blocks with potential applications in materials science and medicinal chemistry. nih.govacs.org
Furthermore, chiral silyl ethers can act as auxiliaries, guiding the stereochemical outcome of subsequent reactions. sciforum.netuzh.ch For example, a chiral silyl group attached to a ketone can direct the nucleophilic addition to the carbonyl group, demonstrating the principle of chirality transfer from a silicon center to a carbon framework. sciforum.net The synthesis of complex molecules like (S,S)-Ethambutol has utilized intermediates such as (R)-1-(tert-butyldimethylsilyloxy)butan-2-amine, highlighting the importance of stereocontrolled silyl ether formation. acgpubs.org
Green Chemistry Principles in Organosilane Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for organosilanes. The focus is on developing more sustainable processes by using less hazardous materials, reducing waste, and improving energy efficiency.
The industrial-scale Müller–Rochow direct process, which reacts elemental silicon with alkyl halides, is the foundation of the silicone industry and has been analyzed from a green chemistry perspective. mdpi.com Modern approaches seek to improve upon this and other traditional methods. For example, the use of earth-abundant metal catalysts, such as manganese for the solvent-free dehydrocoupling of organosilanes, represents a significant step forward. rsc.org
Flow chemistry offers another avenue for greener synthesis. A continuous-flow process using catalytic potassium tert-butoxide (t-BuOK) enables the rapid and atom-economic functionalization of unactivated hydrosilanes under mild conditions. sci-hub.se Similarly, the use of cobalt-based catalysts in green solvents like methanol (B129727) and ethanol (B145695) for the one-pot synthesis of alkoxysilanes exemplifies a sustainable methodology that couples product formation with the generation of hydrogen, a clean energy carrier. acs.orgcsic.es
Precursor Chemistry and Starting Material Optimization
The synthesis of 1-Butanol, DMTBS, which has the IUPAC name butoxy-tert-butyl-dimethylsilane, typically involves the reaction of a hydroxyl-containing compound with a silylating agent. vulcanchem.com The optimization of precursors and reaction conditions is key to achieving high yields and purity.
The most common precursors are the alcohol, in this case 1-butanol, and a silyl halide, typically tert-butyldimethylsilyl chloride (TBDMS-Cl). vulcanchem.comorganic-chemistry.orgsigmaaldrich.com The reaction is usually facilitated by a base to neutralize the HCl byproduct. The Corey protocol, a widely adopted method, employs imidazole (B134444) as the base in a solvent like dimethylformamide (DMF). organic-chemistry.orgwikipedia.org The choice of base and solvent can significantly impact reaction efficiency. For more reactive silylating agents like silyl triflates, hindered, non-nucleophilic bases such as 2,6-lutidine are preferred to prevent side reactions. wikipedia.orgchemeurope.com
Efforts to optimize these reactions have led to the development of alternative conditions. A notable example is a base-free method for producing silyl ethers using a DMSO-hexane solvent system, which has been shown to give high yields at ambient temperature. vulcanchem.com
| Alcohol Precursor | Silylating Agent | Base/Catalyst | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| 1-Butanol | TBDMS-Cl | Imidazole | DMF | The classic Corey protocol; reliable and high-yielding. | organic-chemistry.orgwikipedia.org |
| Primary/Secondary Alcohols | Silyl Triflates | 2,6-Lutidine | Dichloromethane | Used for more hindered alcohols due to the high reactivity of the silyl triflate. | wikipedia.orgchemeurope.com |
| 1-Butanol | TBDMS-Cl | None (Base-free) | DMSO/Hexane | Avoids the use of base, simplifying workup. | vulcanchem.com |
| Alcohols | Hydrosilanes (e.g., PhSiH3) | NaOH/KOH | Not specified | Dehydrogenative coupling; green method with H2 as byproduct. | google.com |
Isolation and Purification Techniques for Synthetic Intermediates
After the synthesis of a silyl ether like this compound, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. The stability of the TBDMS group allows for standard purification techniques.
A typical workup procedure involves quenching the reaction, often with an aqueous solution such as saturated ammonium (B1175870) chloride, to destroy any remaining reactive silylating agent. wikipedia.orgchemeurope.com The mixture is then extracted with an organic solvent. The organic layer is washed with water and brine to remove water-soluble impurities like the salts formed from the base, and then dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄). acs.org
For final purification, flash column chromatography on silica (B1680970) gel is the most common method. wikipedia.orgchemeurope.comacs.org This technique separates the desired silyl ether from any remaining starting materials or nonpolar byproducts like siloxanes. In some cases, particularly for volatile or thermally sensitive intermediates, bulb-to-bulb distillation under vacuum can be an effective purification method. nih.gov
Derivatization Strategies for this compound Analogues
The tert-butyldimethylsilyl (TBDMS) group is primarily used as a protecting group for alcohols. organic-chemistry.org Therefore, the most fundamental "derivatization" is its removal (deprotection) to regenerate the parent hydroxyl group at a later stage in a synthetic sequence. A wide array of methods exists for this cleavage, allowing for selective deprotection under various conditions. The most common reagent is tetra-n-butylammonium fluoride (B91410) (TBAF), which cleaves the Si-O bond due to the high affinity of fluoride for silicon. organic-chemistry.orgwikipedia.org Acidic conditions (e.g., acetic acid in water) or various Lewis acids can also be employed for deprotection. organic-chemistry.orgacs.orgorganic-chemistry.orgresearchgate.net The choice of deprotection agent allows for orthogonality, where one type of silyl ether can be removed in the presence of others. wikipedia.org
Beyond simple deprotection, silyl ethers can be precursors to other functional groups. Silyl enol ethers, formed from ketones and silylating agents, are highly versatile intermediates. cdnsciencepub.com They can undergo a range of transformations, including iron-catalyzed dicarbofunctionalization to form new carbon-carbon bonds or participate in Mukaiyama aldol (B89426) and Mannich reactions. rsc.orgsigmaaldrich.com
Silyl groups are also used in derivatization for analytical purposes. For example, polar compounds like phenols can be converted to their silyl ether derivatives to increase their volatility and thermal stability, making them more amenable to analysis by gas chromatography/mass spectrometry (GC/MS). acs.orgresearchgate.net
Modification of the Butyl Moiety
The structural diversity of silyl ethers analogous to this compound is primarily achieved by varying the alcohol component during synthesis. The tert-butyldimethylsilyl (TBDMS) group is robust enough to protect a wide variety of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. organic-chemistry.orgchem-station.com This flexibility allows for the preparation of a vast library of silyl ethers with different alkyl or aryl moieties in place of the n-butyl group.
Methodologies have been developed to achieve high yields for the silylation of numerous alcohol types, including those that are sensitive to acidic or basic conditions or are sterically hindered. organic-chemistry.org For instance, the use of a proazaphosphatrane catalyst enables the efficient silylation of a broad spectrum of alcohols and phenols with TBDMSCl under mild conditions. organic-chemistry.org Another effective method involves catalysis by tris(pentafluorophenyl)borane, which facilitates a dehydrogenative silylation of alcohols with various silanes, tolerating many functional groups and producing dihydrogen as the only byproduct. organic-chemistry.orgchem-station.com
The selective protection of primary alcohols in the presence of secondary or tertiary alcohols is also a key strategy, leveraging the steric bulk of the TBDMS group. chem-station.com This chemoselectivity is crucial in the synthesis of complex molecules with multiple hydroxyl groups. While direct modification of the butyl chain in pre-formed this compound is less common, the synthesis of analogues from modified butanols (e.g., those with unsaturation, branching, or other functional groups) is a standard approach to explore structure-activity relationships in various applications.
Alteration of Silicon Substituents
A critical strategy for tuning the chemical properties of silyl ethers involves modifying the substituents on the silicon atom. nih.govnih.gov The stability of the silyl ether bond, particularly towards acid-catalyzed hydrolysis, can be modulated by orders of magnitude by altering the steric bulk of the groups attached to the silicon. nih.gov This principle is fundamental in designing protecting groups that can be removed under specific conditions without affecting other sensitive parts of a molecule.
Commonly used silyl groups, besides TBDMS, include trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). nih.govthieme-connect.de The TMS group is the most labile and is often used for temporary protection, while the bulkier TIPS and TBDPS groups offer significantly greater stability. chem-station.comthieme-connect.de For example, the relative stability of TMS, TES, and TIPS ethers towards acid-catalyzed hydrolysis is approximately 1, 64, and 700,000, respectively. nih.gov This tunable stability allows for orthogonal protection-deprotection strategies in complex multi-step syntheses.
The synthesis of these analogues follows similar pathways to that of this compound, typically involving the reaction of an alcohol with the corresponding silyl chloride (e.g., TESCl, TIPSCl) or silyl triflate (e.g., TIPSOTf). chem-station.com The choice of silylating agent and reaction conditions is dictated by the steric hindrance of the alcohol and the desired stability of the resulting silyl ether. organic-chemistry.orgchem-station.com
| Silyl Group | Abbreviation | Typical Silylating Agent | Relative Stability (Acid Hydrolysis) | Key Features |
|---|---|---|---|---|
| Trimethylsilyl | TMS | TMSCl | 1 | Very labile, easily cleaved. chem-station.comthieme-connect.de |
| Triethylsilyl | TES | TESCl | 64 | More stable than TMS. nih.gov |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMSCl | 20,000 | Good balance of stability and ease of cleavage; widely used. chem-station.com |
| Triisopropylsilyl | TIPS | TIPSCl | 700,000 | Very stable due to high steric bulk. nih.gov |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl | 5,000 (relative to TBDMS) | More stable than TBDMS, particularly to acidic conditions. organic-chemistry.orgthieme-connect.de |
Process Intensification and Scale-Up Methodologies in Laboratory Settings
Modern synthetic chemistry increasingly focuses on process intensification—strategies that lead to safer, cleaner, faster, and more efficient chemical processes. researchgate.net For the synthesis of silyl ethers like this compound, these methodologies are being applied to improve reaction outcomes and facilitate laboratory-scale production.
Continuous Flow Chemistry: A prominent technique for process intensification is the use of continuous flow reactors. researchgate.netbeilstein-journals.org Transposing reactions from traditional batch setups to flow systems can lead to dramatic improvements in reaction rates, yields, and selectivity. beilstein-journals.org For example, an aldol reaction involving a silyl enol ether that required 24 hours for completion in a batch reactor reached 100% conversion in just 20 minutes in a flow system. beilstein-journals.org Flow chemistry allows for superior control over reaction parameters like temperature and mixing, and enables the use of superheated solvents safely, which can significantly accelerate reaction kinetics. researchgate.netbeilstein-journals.org The application of flow reactors has been demonstrated for the large-scale synthesis of various compounds, including those involving silyl ether intermediates. vapourtec.com
Automated Reactors and Kinetic Modeling: The scale-up of chemical reactions from the laboratory to pilot or production scale requires a deep understanding of reaction kinetics and thermodynamics. scale-up.com Automated laboratory reactors, coupled with in-situ analytical techniques, provide data-rich experiments that can be used to build predictive kinetic models. scale-up.com Software tools can analyze this data to determine parameters like reaction enthalpy and activation energy, which are crucial for ensuring safety and optimizing conditions for scale-up. scale-up.com This approach allows chemists and engineers to explore the design space for a reaction to find optimal conditions for yield and impurity control, facilitating a more robust and efficient scale-up process. scale-up.com
Gram-Scale Synthesis: The practical utility of a synthetic protocol is often demonstrated by its successful application on a larger, gram-scale. For reactions involving silyl ethers, scale-up experiments have been successfully conducted. For instance, a Lewis acid-catalyzed cycloaddition of a silyl enol ether was scaled up to the 10 mmol scale (2.60 g of the silyl ether), affording the product in 80% yield (1.87 g). chemrxiv.org Such demonstrations highlight the scalability of the developed methodologies for producing significant quantities of material in a laboratory setting.
| Methodology | Key Advantages | Example/Finding | Reference |
|---|---|---|---|
| Continuous Flow Chemistry | Increased reaction rates, higher yields, enhanced safety, superior temperature control. | A reaction time was reduced from 24 hours (batch) to 20 minutes (flow). | beilstein-journals.org |
| Superheated Solvents in Flow | Significantly enhances reaction rates and improves productivity. | Operating above a solvent's boiling point in a contained flow system boosts kinetics. | researchgate.net |
| Automated Reactors | Enables data-rich experimentation for kinetic and thermodynamic analysis. | Used to build predictive models for identifying optimal large-scale parameters from small-scale data. | scale-up.com |
| Gram-Scale Synthesis | Demonstrates the practical utility and robustness of a synthetic method. | A cycloaddition of a silyl enol ether was successfully performed to yield 1.87 g of product. | chemrxiv.org |
Advanced Spectroscopic and Structural Elucidation of 1 Butanol, Dmtbs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and silicon atoms within 1-Butanol (B46404), DMTBS.
The ¹H NMR spectrum of 1-Butanol, DMTBS provides a clear proton inventory of the molecule. The signals are characterized by their chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern due to spin-spin coupling).
The protons of the tert-butyl group on the silicon atom are magnetically equivalent and appear as a sharp singlet, typically in the upfield region around δ 0.8-0.9 ppm. The two methyl groups attached directly to the silicon atom are also equivalent and resonate as a singlet at approximately δ 0.05 ppm.
The butoxy chain presents a more complex pattern. The methylene (B1212753) group attached to the silyl (B83357) ether oxygen (-O-CH₂-) is expected to appear as a triplet around δ 3.6 ppm. The adjacent methylene group (-CH₂-) would resonate as a multiplet around δ 1.5 ppm. The next methylene group in the chain would be found further upfield at about δ 1.4 ppm, also as a multiplet. Finally, the terminal methyl group (-CH₃) of the butyl chain will appear as a triplet around δ 0.9 ppm. The coupling between adjacent non-equivalent methylene and methyl protons results in the observed multiplicities, typically with coupling constants (J) in the range of 6-8 Hz.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-C(CH₃)₃ | 0.89 | Singlet | N/A |
| Si-(CH₃)₂ | 0.05 | Singlet | N/A |
| -O-CH₂ -CH₂-CH₂-CH₃ | 3.62 | Triplet | ~6.3 |
| -O-CH₂-CH₂ -CH₂-CH₃ | 1.51 | Multiplet | ~6.8 |
| -O-CH₂-CH₂-CH₂ -CH₃ | 1.38 | Multiplet | ~7.4 |
| -O-CH₂-CH₂-CH₂-CH₃ | 0.92 | Triplet | ~7.3 |
Note: Data are predicted based on typical values for tert-butyldimethylsilyl ethers and n-butyl chains.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms and information about their chemical environment. For this compound, eight distinct carbon signals are expected.
The carbons of the tert-butyl group appear as a single peak around δ 25.9 ppm, while the quaternary carbon of this group is found near δ 18.3 ppm. The two silicon-bound methyl groups are equivalent and show a signal in the upfield region, typically around δ -5.4 ppm.
In the butoxy chain, the carbon attached to the oxygen (C1) is the most deshielded, resonating at approximately δ 62.5 ppm. The other carbons of the butyl chain (C2, C3, and C4) would appear at approximately δ 32.3 ppm, δ 19.4 ppm, and δ 13.9 ppm, respectively. docbrown.infolibretexts.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Si-C (CH₃)₃ | 18.3 |
| Si-C(C H₃)₃ | 25.9 |
| Si-(C H₃)₂ | -5.4 |
| -O-C H₂-CH₂-CH₂-CH₃ (C1) | 62.5 |
| -O-CH₂-C H₂-CH₂-CH₃ (C2) | 32.3 |
| -O-CH₂-CH₂-C H₂-CH₃ (C3) | 19.4 |
| -O-CH₂-CH₂-CH₂-C H₃ (C4) | 13.9 |
Note: Data are predicted based on typical values for tert-butyldimethylsilyl ethers and n-butyl chains. docbrown.infooregonstate.edu
²⁹Si NMR spectroscopy is a powerful tool for directly probing the silicon atom's local environment. magritek.com Although it has a low natural abundance, the chemical shift range is wide, making it sensitive to subtle structural changes. For silyl ethers like this compound, the ²⁹Si chemical shift is influenced by the nature of the alkoxy group. A single resonance is expected for this compound. Based on data for similar trialkylsilyl ethers, the chemical shift for the silicon atom in this compound is predicted to be in the range of δ 15 to 25 ppm.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. kit.edutandfonline.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent methylene and methyl protons of the butyl chain (H1/H2, H2/H3, H3/H4), confirming their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would link the proton signals of the butyl chain and the silyl methyl groups to their corresponding carbon signals as listed in the tables above. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include the correlation from the protons of the -O-CH₂- group (H1) to the silicon atom's methyl carbons and the quaternary carbon of the tert-butyl group, as well as to C2 and C3 of the butyl chain. researchgate.net These correlations firmly establish the connection between the silyl protecting group and the butanol moiety.
Silicon-29 NMR (²⁹Si NMR) for Silicon Atom Environment Characterization
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. IR and Raman spectroscopy are complementary techniques. photothermal.comaps.org
The IR spectrum of this compound is dominated by strong absorptions corresponding to the various bonds within the molecule. The most prominent bands include:
C-H Stretching: Strong bands in the region of 2850-3000 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene groups. libretexts.org
Si-O-C Stretching: A very strong and characteristic asymmetric stretching vibration for the Si-O-C linkage is expected in the 1050-1110 cm⁻¹ region. This is often the most intense band in the spectrum of a silyl ether. gelest.comresearchgate.net
Si-C Stretching: Vibrations corresponding to the Si-C bonds are typically found in the fingerprint region. A strong band around 1255 cm⁻¹ is characteristic of the symmetrical deformation of Si-CH₃ groups, while other Si-C stretches and methyl rocking modes appear between 770-840 cm⁻¹. researchgate.net
C-O Stretching: The C-O single bond stretch of the ether linkage also contributes to the complex region around 1050-1110 cm⁻¹, often overlapping with the Si-O-C stretch. uc.edu
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information. researchgate.net Non-polar bonds, such as the Si-C and C-C backbone, often give stronger Raman signals than IR. The symmetric Si-C stretching vibrations, in particular, are expected to be prominent in the Raman spectrum.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 (Strong) | 2850-3000 (Strong) |
| C-H (CH₃, CH₂) | Bending/Deformation | 1375-1465 (Medium) | 1375-1465 (Medium) |
| Si-O-C | Asymmetric Stretch | 1050-1110 (Very Strong) | 1050-1110 (Weak) |
| C-O | Stretch | ~1070 (Strong, overlaps with Si-O-C) | ~1070 (Weak) |
| Si-CH₃ | Symmetric Deformation | ~1255 (Strong) | ~1255 (Medium) |
| Si-C | Stretch / CH₃ Rock | 770-840 (Strong) | 770-840 (Strong) |
Conformational Analysis via Vibrational Modes
The conformational flexibility of this compound, primarily arises from rotation around the C-C and C-O bonds of the butoxy group. While specific vibrational analysis studies for this compound are not prevalent in the literature, its conformational landscape can be inferred from studies of similar molecules like n-butanol and other alkyl ethers. stackexchange.com The molecule can exist in various conformations, such as anti and gauche, which can be distinguished by characteristic vibrational modes in Infrared (IR) and Raman spectroscopy. researchgate.net
Vibrational modes are collective movements of atoms, and their frequencies are sensitive to the molecule's geometry. nih.gov For this compound, the key vibrational modes for conformational analysis would include the C-O-Si stretching, CH₂ rocking, and the skeletal vibrations of the butyl chain. Changes in the dihedral angles of the butyl chain would cause shifts in the frequencies of these modes. For instance, the transition from an anti to a gauche conformer typically results in noticeable changes in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra.
In the parent molecule, 1-butanol, the IR spectrum shows a very broad, strong peak for the O-H stretch around 3400 cm⁻¹ due to hydrogen bonding, a strong C-O stretch near 1000 cm⁻¹, and sp³ C-H stretching modes around 2900 cm⁻¹. libretexts.org Upon derivatization to this compound, the O-H stretching band disappears, and new bands associated with the tert-butyldimethylsilyl (DMTBS) group appear. These include Si-C stretching and bending modes and C-H stretching and bending modes of the silyl group's methyl and tert-butyl substituents. nih.gov
Table 1: Predicted Key Vibrational Modes for Conformational Analysis of this compound
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |
| C-H Stretch (alkyl) | 2850 - 3000 | Characteristic of the butyl and silyl alkyl groups. |
| C-O-Si Stretch | 1050 - 1150 | Sensitive to the conformation around the C-O bond. |
| Si-C Stretch | 770 - 840 | Characteristic of the dimethylsilyl group. |
| Skeletal Vibrations | 400 - 1000 | Complex modes in the fingerprint region sensitive to overall conformation. |
The analysis of low-frequency vibrational modes could provide more direct information on the torsional motions that interconvert different conformers. stackexchange.com
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry is a critical tool for the structural elucidation of this compound, providing information on its molecular weight and fragmentation patterns. nih.gov It is often used in conjunction with gas chromatography (GC-MS) for the analysis of derivatized alcohols. acs.org
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₀H₂₄OSi. vulcanchem.com
Molecular Formula: C₁₀H₂₄OSi
Nominal Mass: 188 Da
Monoisotopic Mass (Calculated): 188.1620 Da
An HRMS measurement confirming a mass-to-charge ratio (m/z) of the molecular ion very close to this calculated value would validate the elemental formula, distinguishing it from other potential compounds with the same nominal mass.
Fragmentation Pathway Elucidation
The electron ionization (EI) mass spectrum of this compound is characterized by specific fragmentation pathways typical of tert-butyldimethylsilyl ethers. nih.govresearchgate.net The most prominent fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. researchgate.net
The fragmentation process begins with the ionization of the molecule to form a molecular ion, [C₁₀H₂₄OSi]⁺•.
Key Fragmentation Steps:
Loss of tert-Butyl Radical: The most characteristic fragmentation is the cleavage of the bond between the silicon atom and the tert-butyl group. This results in a highly abundant fragment ion at [M-57]⁺. researchgate.net
[C₁₀H₂₄OSi]⁺• → [C₆H₁₅OSi]⁺ + •C₄H₉ (m/z 131)
Alpha-Cleavage: Similar to alcohols and other ethers, cleavage of the C-C bond alpha to the oxygen atom can occur. libretexts.orguobabylon.edu.iq For the butoxy group, this would involve the loss of a propyl radical.
[C₁₀H₂₄OSi]⁺• → [CH₂=O-Si(CH₃)₂(t-Bu)]⁺ + •C₃H₇ (m/z 145)
Rearrangements and Further Fragmentation: The initial fragments can undergo further rearrangements and fragmentation. For example, the [M-57]⁺ ion can lose a butene molecule (C₄H₈) via a rearrangement process.
[C₆H₁₅OSi]⁺ → [HOSi(CH₃)₂]⁺ + C₄H₈ (m/z 75)
The fragmentation of the parent alcohol, 1-butanol, is dominated by the loss of water (H₂O) to give a peak at m/z 56 and alpha-cleavage to produce a peak at m/z 31 ([CH₂OH]⁺). libretexts.orgdocbrown.info The derivatization with the DMTBS group fundamentally alters these pathways, making the loss of the tert-butyl group the most diagnostic fragmentation. nih.govresearchgate.net
Table 2: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 188 | [C₁₀H₂₄OSi]⁺• | Molecular Ion (M⁺•) |
| 131 | [(CH₃)₂Si-O-C₄H₉]⁺ | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |
| 75 | [(CH₃)₂SiOH]⁺ | Rearrangement and loss of butene from m/z 131 |
| 57 | [C₄H₉]⁺ | tert-Butyl cation |
X-ray Crystallography for Solid-State Molecular Conformation and Packing (if crystalline forms are obtained)
As of this writing, a specific single-crystal X-ray diffraction structure for this compound has not been reported in the primary literature. However, if a crystalline form of the compound were to be obtained, X-ray crystallography would provide definitive information about its solid-state conformation and intermolecular packing.
Studies on the crystalline phase of the parent n-butanol have shown that it crystallizes in a triclinic system with two molecules in the unit cell. uoa.gr This analysis revealed the nature of hydrogen bonding networks that dictate the crystal packing. uoa.gr
For this compound, a crystallographic study would precisely determine:
Bond Lengths and Angles: Accurate measurements of all covalent bonds (C-C, C-O, Si-O, Si-C) and angles.
Torsional Angles: The exact dihedral angles defining the conformation of the butoxy chain in the solid state (e.g., confirming an anti or gauche arrangement).
Intermolecular Interactions: The nature of packing in the crystal lattice, which would be dominated by van der Waals interactions due to the absence of strong hydrogen bond donors.
Without an experimental structure, these parameters can only be estimated through computational modeling.
Reactivity Profiles and Mechanistic Investigations of 1 Butanol, Dmtbs
Hydrolytic Stability and Mechanism of Silyl (B83357) Ether Cleavage
The stability of the TBDMS ether linkage is highly dependent on the pH of the medium. Generally, TBDMS ethers are known for their considerable stability in neutral and basic conditions but are susceptible to cleavage under acidic conditions. numberanalytics.comtotal-synthesis.com
Kinetic Studies of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of TBDMS ethers, including 1-butanol (B46404), DMTBS, proceeds via cleavage of the silicon-oxygen bond to regenerate the parent alcohol (1-butanol) and a silyl-containing byproduct. The reaction is initiated by the protonation of the ether oxygen, which makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water or another nucleophile present in the medium. pearson.com
The rate of acid-catalyzed hydrolysis is influenced by several factors, including the strength of the acid, the solvent, and the steric hindrance around the silicon atom. Studies on similar silyl ethers have shown that the hydrolysis is generally first-order with respect to the silyl ether and the acid catalyst. nih.gov For instance, research on tert-butyl methyl ether (MTBE) hydrolysis, a conceptually similar system involving a tertiary carbon, demonstrated a first-order dependence on both the ether and hydronium ion concentration. nih.gov
The stability of silyl ethers to acid hydrolysis follows the general trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). total-synthesis.comwikipedia.org This trend highlights the significant stability of the TBDMS group compared to simpler silyl ethers, attributed to the steric bulk of the tert-butyl group hindering the approach of the nucleophile. researchgate.net
Various acidic conditions have been employed for the deprotection of TBDMS ethers, ranging from aqueous acetic acid to stronger acids like HCl or trifluoroacetic acid (TFA). organic-chemistry.orgrsc.org The choice of acid and reaction conditions allows for selective deprotection. For example, milder acids like acetic acid often require elevated temperatures or longer reaction times, whereas stronger acids can effect cleavage more rapidly and at lower temperatures. organic-chemistry.orgacs.org
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Various Silyl Ethers
| Silyl Ether | Relative Rate of Hydrolysis (Acidic Media) |
|---|---|
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Data sourced from comparative studies on silyl ether stability. wikipedia.org
Investigation of Base-Mediated Hydrolysis Pathways
TBDMS ethers exhibit remarkable stability under basic conditions. numberanalytics.comorganic-chemistry.org They are generally resistant to cleavage by common bases such as sodium hydroxide (B78521) or potassium carbonate in aqueous or alcoholic solutions at room temperature. numberanalytics.comgelest.com This stability is a key feature that allows for the use of the TBDMS group as a protecting group in reactions involving basic reagents.
However, under more forcing conditions or with specific reagents, base-mediated cleavage can occur. Strong bases like tert-butyllithium (B1211817) can deprotonate a methyl group on the silicon atom in TBDMS ethers. thieme-connect.de While direct hydroxide-mediated hydrolysis is slow, fluoride (B91410) ion sources are highly effective for cleaving the silicon-oxygen bond. organic-chemistry.org Reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used for this purpose. ontosight.ai The high affinity of silicon for fluoride (due to the formation of a strong Si-F bond) drives the reaction. organic-chemistry.org The mechanism involves nucleophilic attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then collapses to release the alkoxide. organic-chemistry.orgrsc.org
Some non-ionic bases have also been shown to catalyze the desilylation of TBDMS ethers, particularly in solvents like DMSO. nih.govacs.org
Table 2: Stability of TBDMS Ethers to Various Basic Conditions
| Reagent/Condition | Stability of TBDMS Ether |
|---|---|
| Aqueous NaOH, RT | Stable numberanalytics.com |
| Aqueous KOH, RT | Stable numberanalytics.com |
| K2CO3 in Methanol (B129727), RT | Stable gelest.com |
| Tetra-n-butylammonium fluoride (TBAF) | Cleaved organic-chemistry.org |
Thermal Decomposition and Pyrolysis Pathways
The thermal stability of silyl ethers is an area of interest, particularly in fields like materials science and for understanding potential degradation pathways.
Identification of Primary Decomposition Products
The pyrolysis of ethers can proceed through various mechanisms, leading to a range of products. researchgate.net For silyl ethers, thermal decomposition can involve cleavage of the C-O, Si-O, or Si-C bonds. In the case of 1-butanol, DMTBS, the primary decomposition products would likely arise from the cleavage of the Si-O bond, leading to the formation of 1-butanol and a reactive silene species, or from cleavage of the C-O bond.
Analogous studies on the pyrolysis of other ethers and organosilicon compounds suggest that the product distribution is highly dependent on the temperature and pressure. researchgate.netresearchgate.net At elevated temperatures, the initial products can undergo further reactions, leading to a complex mixture of smaller molecules.
Elucidation of Radical and Molecular Elimination Pathways
The thermal decomposition of this compound, can be conceptualized through pathways analogous to those studied for 1-butanol pyrolysis and other silyl ethers. These pathways can be broadly categorized as radical and molecular elimination reactions.
Radical Pathways: Homolytic cleavage of the C-O or Si-O bonds can initiate radical chain reactions.
Si-O Bond Cleavage: This would generate a butoxy radical and a tert-butyldimethylsilyl radical. The subsequent reactions of these radicals would lead to a variety of products.
C-O Bond Cleavage: This would produce a butyl radical and a tert-butyldimethylsilyloxy radical.
The involvement of silyl radicals in synthetic pathways is a known phenomenon, often generated through different means but highlighting their potential role in thermal processes. nih.gov Computational studies on related aryl silyl ethers have also explored the propensity for bond cleavage from radical anion intermediates. nih.gov
Molecular Elimination Pathways: Concerted or stepwise molecular elimination reactions can also occur. An important pathway for ethers is the elimination of an alkene, which for this compound, would lead to the formation of 1-butene (B85601) and tert-butyldimethylsilanol. This is analogous to the dehydration of alcohols.
Another possible molecular pathway is a retro-ene type reaction, though this is more speculative without specific experimental data for this compound.
Electrophilic and Nucleophilic Substitution Reactions
The primary reaction in this category is the deprotection of the alcohol, which involves the cleavage of the silicon-oxygen bond. This can be initiated by either electrophilic activation of the oxygen or, more commonly, nucleophilic attack at the silicon atom.
Electrophilic Substitution (Acid-Catalyzed Cleavage): Acid-catalyzed deprotection involves protonation of the ether oxygen, making it a better leaving group. Subsequent attack by a weak nucleophile (like water or an alcohol) on the silicon atom leads to cleavage. echemi.com A variety of acidic reagents can be used, including acetic acid, trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). acs.orgrsc.org The rate of acid-catalyzed cleavage is highly dependent on steric hindrance around the silicon atom, allowing for selective deprotection. For instance, primary TBDMS ethers can often be cleaved in the presence of more sterically hindered secondary or tertiary TBDMS ethers. echemi.com Studies using reagents like silica-supported sodium hydrogen sulfate (B86663) have also proven effective for this selective deprotection. thieme-connect.com
Nucleophilic Substitution: This is the most common method for TBDMS ether cleavage. The reaction is driven by the high affinity of silicon for certain nucleophiles, particularly fluoride ions.
Fluoride-Mediated Cleavage: Tetra-n-butylammonium fluoride (TBAF) is the most widely used reagent for this purpose. organic-chemistry.orguwindsor.ca The fluoride ion attacks the silicon atom, forming a pentacoordinate silicon intermediate, which then fragments to release the alkoxide and form a strong silicon-fluoride bond. organic-chemistry.orgrsc.org This process is generally fast and efficient, occurring under mild conditions. organic-chemistry.org Other fluoride sources like potassium fluoride (KF) with a phase-transfer catalyst or hydrogen fluoride-pyridine complex (HF•pyr) are also effective. organic-chemistry.orggelest.com
Other Nucleophiles: While fluoride is predominant, other nucleophiles can also effect cleavage. Strong bases like potassium carbonate in methanol can cleave the silyl ether, although this is less common. gelest.com Certain specialized reagents, such as Oxone in aqueous methanol, have been shown to selectively cleave primary TBDMS ethers at room temperature, leaving secondary and tertiary ethers intact. organic-chemistry.orgorganic-chemistry.org
Table 2: Common Deprotection Conditions for this compound
| Reagent(s) | Mechanism Type | Solvent | Key Features | Citation |
|---|---|---|---|---|
| TBAF (Tetra-n-butylammonium fluoride) | Nucleophilic (Fluoride) | THF | Very common, mild, high-yielding. | organic-chemistry.orguwindsor.ca |
| HF•Pyridine (B92270) | Nucleophilic (Fluoride) | THF | Effective fluoride source. | gelest.com |
| Acetic Acid (AcOH), HCl, TsOH | Electrophilic (Acid-Catalyzed) | Various (e.g., THF/H₂O) | Allows for selective deprotection based on sterics. | echemi.comacs.orgrsc.org |
| Oxone | Nucleophilic/Oxidative | Aqueous Methanol | Highly selective for primary TBDMS ethers. | organic-chemistry.org |
| NaHSO₄·SiO₂ | Electrophilic (Heterogeneous Acid) | CH₂Cl₂ | Mild, heterogeneous catalyst, selective for alkyl vs. aryl TBDMS ethers. | thieme-connect.com |
Investigation of Reaction Intermediates and Transition States
The mechanisms of silyl ether reactions, particularly deprotection, have been the subject of significant mechanistic and computational study.
Fluoride-Mediated Cleavage: The key intermediate in fluoride-mediated deprotection is a hypervalent, pentacoordinate silicon species. rsc.orgic.ac.uk Upon attack by the fluoride ion, the silicon center changes from a tetrahedral to a trigonal bipyramidal geometry. ic.ac.uk In this intermediate, the most electronegative groups (the attacking fluoride and the leaving alkoxide) preferentially occupy the axial positions. ic.ac.uk This intermediate is generally stable enough to be considered a true intermediate rather than a transition state. ic.ac.uklibretexts.org Computational studies using Density Functional Theory (DFT) have been employed to model these intermediates and the transition states connecting them, providing insight into the reaction pathways and energy barriers. organic-chemistry.orgrsc.orgrsc.org These studies help explain the high reactivity of fluoride and the factors influencing the rate of cleavage.
Acid-Catalyzed Cleavage: In the acid-catalyzed mechanism, the initial step is the protonation of the ether oxygen. The transition state then involves the nucleophilic attack of a solvent molecule (e.g., water) on the silicon atom. DFT calculations have been used to investigate these transition states, suggesting an Sₙ2-type mechanism at the silicon center. organic-chemistry.org The steric bulk around the silicon atom significantly influences the energy of this transition state, providing a clear rationale for the observed chemoselectivity in the deprotection of primary versus more substituted silyl ethers. echemi.com
Computational Insights: Computational studies have been pivotal in understanding the reactivity of silyl ethers in various contexts. rsc.orgrsc.orgacs.org For example, DFT calculations have elucidated the role of solvents and additives in modulating reactivity. They have also been used to explore more complex transformations, such as the transition states in radical reactions involving diarylprolinol silyl ether catalysts or the cyclization reactions of silyl-substituted butadiene derivatives. rsc.orgx-mol.net These computational models provide detailed geometric and energetic information about transient species that are difficult or impossible to observe experimentally. researchgate.net
Computational and Theoretical Studies on 1 Butanol, Dmtbs
Quantum Chemical Calculations for Electronic Structure and Molecular Energetics
Quantum chemical calculations are fundamental to determining the electronic structure, stability, and other molecular properties of a compound from first principles. These methods are essential for building a foundational understanding of a molecule's behavior.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying the ground state properties of molecules. A functional such as M06-2X, paired with a comprehensive basis set like 6-311++G(d,p), is well-suited for capturing the electron correlation effects and non-covalent interactions that are important in molecules like 1-Butanol (B46404), DMTBS.
For achieving highly accurate "gold standard" benchmark data, especially for energetic properties, high-level ab initio methods are employed. Coupled-Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is a premier method for this purpose. researchgate.netnih.gov These calculations, while computationally intensive, provide exceptionally accurate energies that can be used to validate results from more cost-effective DFT methods. acs.org
For 1-Butanol, DMTBS, CCSD(T) calculations would provide a precise determination of its absolute and relative conformational energies, as well as the energetics of any potential reaction pathways. In the context of 1-butanol pyrolysis, CCSD(T) has been used to calculate the relative energies of various dissociation channels, providing a reliable potential energy surface for kinetic modeling. rsc.orgworldscientific.com For example, the energy barrier for the dissociation of 1-butanol into CH₃CH₂CH₃ and CHOH was calculated to be 340.6 kJ/mol at the CCSD(T) level. rsc.org Similar benchmark calculations on this compound would be invaluable for understanding its thermal stability and decomposition mechanisms.
Density Functional Theory (DFT) for Ground State Properties (e.g., using M062X/6-311++G(d,p) level[5])
Reaction Mechanism Elucidation and Kinetic Modeling
Computational chemistry is a powerful tool for mapping out the complex reaction pathways that a molecule can undergo, providing insights that are often difficult to obtain through experimental means alone.
A potential energy surface (PES) represents the energy of a molecule as a function of its geometry, and it is the theoretical foundation for understanding chemical reactions. By mapping the PES, chemists can identify stable intermediates, transition states, and the minimum energy paths that connect them.
For this compound, key transformations would include its thermal decomposition and its cleavage (deprotection) under various conditions. While a specific PES for this compound is not available, extensive work has been done on 1-butanol. Theoretical studies have mapped the PES for the unimolecular decomposition of 1-butanol, identifying various channels including dehydration and C-C bond fission. acs.org For example, the dehydration of 1-butanol to form 1-butene (B85601) and water is a critical reaction pathway. rsc.orgworldscientific.com Computational studies on the dehydration of 1-butanol over zeolite catalysts have explored the reaction mechanisms in detail, comparing monomolecular and bimolecular pathways. mdpi.comd-nb.info A computational analysis of the synthesis of di-n-butyl ether from 1-butanol identified two primary competing routes: the desired ether formation (Sₙ2 mechanism) and an undesired elimination reaction to form 1-butene (E2 mechanism). researchgate.net Similar PES mapping for the cleavage of the Si-O bond in this compound would reveal the step-by-step mechanism, for instance, in acid- or fluoride-mediated deprotection reactions. masterorganicchemistry.comorganic-chemistry.org
Once the stationary points on the PES (reactants, transition states, products) are located, transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate activation energies and temperature- and pressure-dependent rate constants for elementary reaction steps. worldscientific.com
For the pyrolysis of 1-butanol, activation energies and rate constants for various decomposition channels have been determined computationally. These calculations are crucial for developing detailed kinetic models that can simulate combustion and other high-temperature processes. researchgate.netchem-soc.si For example, the unimolecular decomposition rate expression for the formation of 1-butene and water from 1-butanol has been determined as k(C₄H₉OH → CH₃CH₂CH=CH₂ + H₂O) = 10¹⁴.⁰±⁰.⁴ exp(−35089 ± 800 [K]/T) s⁻¹. nsf.gov A study on the CSA-catalyzed silyl (B83357) ether exchange reported an activation energy of 77.8 kJ/mol, determined from stress relaxation data and an Arrhenius treatment. acs.org The table below presents theoretically calculated barrier heights for several decomposition reactions of 1-butanol, which are critical for determining reaction rates.
| Reaction Channel | Products | Activation Barrier (kJ/mol) |
|---|---|---|
| Water Elimination | 1-Butene + H₂O | 276.6 |
| H₂ Elimination | Butanal + H₂ | 356.1 |
| C-C Bond Fission | CH₃CH₂CH₂• + •CH₂OH | 350.2 |
| C-C Bond Fission | CH₃CH₂• + •CH₂CH₂OH | 347.3 |
| C-O Bond Fission | CH₃CH₂CH₂CH₂• + •OH | 399.6 |
The harmonic oscillator approximation, which is often used in standard vibrational frequency calculations, can introduce inaccuracies, especially for molecules with large amplitude motions or in systems where hydrogen bonding is significant. Anharmonic effects, which account for the non-parabolic nature of the true potential energy surface, can be crucial for accurate kinetic predictions. acs.org
The inclusion of anharmonicity is particularly important when calculating zero-point energies and vibrational partition functions, which directly impact rate constant calculations. masterorganicchemistry.com Studies on the reaction of isobutanol with the hydroxyl radical have shown that considering the anharmonicity of high-frequency vibrational modes is critical for obtaining accurate rate constants. researchgate.net For reactions involving alcohol dimers, it has been demonstrated that the OH bond becomes significantly more anharmonic upon hydrogen bonding. acs.org In a study on the reaction of 3-methyl-1-butanol with the OH radical, it was found that the harmonic rate constants were consistently higher than the anharmonic ones, highlighting that anharmonic effects are significant and cannot be ignored for accurate kinetic modeling. Therefore, a rigorous theoretical study of the reaction kinetics of this compound would necessitate the inclusion of anharmonic corrections to achieve high accuracy.
Determination of Activation Energies and Rate Constants
Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and the nature of their intermolecular interactions. For this compound, MD simulations can reveal the dynamic landscape of the molecule, highlighting the accessible conformations and the energetic barriers between them.
The conformational flexibility of this compound is primarily dictated by the rotational freedom around the Si-O and C-C single bonds. The bulky tert-butyl group on the silicon atom introduces significant steric hindrance, which influences the preferred orientation of the butoxy group. Molecular mechanics calculations, such as those using the MM3 force field, have been effectively used to study the conformational equilibria in related silyloxycyclohexanes. nih.govresearchgate.netnih.govacs.orgscilit.comacs.orgresearchgate.net These studies have revealed that both repulsive and attractive steric interactions play a crucial role in determining the conformational preferences of silyl ethers. nih.govacs.orgacs.org In the case of this compound, the butyl chain can adopt various staggered conformations (anti and gauche), and the orientation of the entire butoxy group relative to the DMTBS group is also subject to conformational isomerism.
MD simulations can quantify the populations of different conformers and the rates of interconversion between them. These simulations typically involve placing a model of the this compound molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms over a period of time. nih.govmdpi.comtum.de The resulting trajectory provides a wealth of information about bond lengths, bond angles, and dihedral angles as a function of time.
Intermolecular interactions are also a key focus of MD studies. For a pure liquid of this compound, or its solutions, MD simulations can characterize the nature and strength of non-covalent interactions between molecules. nih.gov These interactions are dominated by van der Waals forces, particularly London dispersion forces, given the non-polar nature of the molecule. The large and polarizable silyl group can participate in attractive dispersion interactions, which have been shown to be significant in stabilizing certain conformations and influencing reactivity in other silyl ethers. researchgate.netrsc.org Computational studies on related systems have highlighted that electrostatic components can also contribute significantly to intermolecular interactions, especially in the presence of other polar molecules. nih.gov
Table 1: Simulated Conformational Population of this compound at 298 K
| Dihedral Angle (C1-C2-C3-C4) | Conformation | Population (%) |
| ~180° | Anti | 65 |
| ~60° | Gauche (+) | 17.5 |
| ~-60° | Gauche (-) | 17.5 |
| This table presents hypothetical data based on typical alkane conformational preferences, which would be quantifiable through molecular dynamics simulations. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry offers powerful methods for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants, which can be compared with experimental data to validate both the computational methods and the structural assignment of the molecule.
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting NMR spectra. researchgate.netnih.govunicamp.brrsc.orgresearchgate.net By calculating the magnetic shielding tensors of the nuclei in a molecule, one can predict the corresponding chemical shifts. For this compound, DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR spectra. The accuracy of these predictions depends on the choice of the functional and basis set. rsc.org For silyl ethers, it has been shown that DFT calculations can provide results that are in good accordance with experimental values. researchgate.net
The comparison between calculated and experimental spectra serves several purposes. Firstly, it can confirm the chemical structure of the synthesized compound. Any significant discrepancies between the predicted and experimental spectra might indicate an incorrect structural assignment or the presence of impurities. Secondly, this comparison can provide insights into the conformational preferences of the molecule in solution. By calculating the spectra for different conformers and comparing the population-weighted average spectrum with the experimental one, it is possible to deduce the dominant conformations. liverpool.ac.uk
Recent advances in machine learning (ML) have also led to the development of highly accurate methods for predicting NMR chemical shifts. researchgate.netchemaxon.comacademie-sciences.fr These models are trained on large datasets of experimental spectra and can often predict chemical shifts with an accuracy comparable to or even exceeding that of DFT calculations, but at a fraction of the computational cost. researchgate.net
Table 2: Comparison of Predicted and Hypothetical Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted (DFT) | Predicted (ML) | Hypothetical Experimental |
| O-CH ₂- | 3.58 | 3.60 | 3.62 |
| -CH ₂- | 1.45 | 1.48 | 1.50 |
| -CH ₂- | 1.35 | 1.38 | 1.40 |
| -CH ₃ | 0.90 | 0.92 | 0.94 |
| Si-(CH ₃)₂ | 0.05 | 0.06 | 0.05 |
| C-(CH ₃)₃ | 0.88 | 0.89 | 0.89 |
| This table contains hypothetical data to illustrate the comparison between predicted and experimental values. The accuracy of modern prediction methods is often within 0.1-0.2 ppm for ¹H NMR. |
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Predicting Analog Behavior
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity or physical properties. acs.orgtaylorfrancis.comekb.eg These models are built on the principle that the biological, chemical, or physical properties of a molecule are a function of its molecular structure.
For this compound and its analogs, QSRR/QSPR models could be developed to predict a wide range of behaviors. For instance, a QSRR model could predict the rate of a particular reaction, such as the cleavage of the silyl ether under acidic or basic conditions, for a series of related silyl ethers with different alkyl chains or substituents on the silicon atom. nih.gov Similarly, a QSPR model could be used to predict physical properties like boiling point, viscosity, or chromatographic retention times. ekb.eg
The development of a QSRR/QSPR model involves several key steps. First, a dataset of molecules with known activities or properties is compiled. For each molecule, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and topological features. Examples of descriptors include molecular weight, logP, molar refractivity, and various quantum chemical parameters.
Next, a mathematical relationship between the descriptors and the activity/property is established using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. acs.org The resulting model can then be used to predict the activity or property of new, untested compounds based on their calculated descriptors. The predictive power of the model is assessed through rigorous validation techniques. ekb.eg
Applications in Chemical Synthesis and Materials Science Research
A Steadfast Guardian: The Role of 1-Butanol (B46404), DMTBS as a Protecting Group
In the intricate world of multi-step organic synthesis, the protection of reactive functional groups is a paramount strategy. organic-chemistry.org The tert-butyldimethylsilyl (TBDMS) ether group, a key feature of 1-Butanol, DMTBS, serves as a robust shield for hydroxyl groups. ontosight.aitotal-synthesis.com This protection prevents alcohols from undergoing unwanted reactions while other chemical transformations are carried out on the molecule. organic-chemistry.orgontosight.ai The TBDMS group is favored for its stability across a range of reaction conditions and its predictable removal under specific, mild conditions. ontosight.aismolecule.com
Orthogonality with Other Protecting Groups
A cornerstone of modern synthetic strategy is the concept of "orthogonal protection," where multiple protecting groups can be selectively removed in any order without affecting the others. organic-chemistry.orgharvard.edu The TBDMS group, due to its distinct chemical stability, fits seamlessly into such strategies. beilstein-journals.org For instance, a TBDMS ether can remain intact while other protecting groups, such as a triethylsilyl (TES) ether, are cleaved. nih.govthieme-connect.com This differential stability allows for a programmed and highly selective deprotection sequence, which is critical in the synthesis of complex molecules with multiple functional groups. nih.govthieme-connect.com The relative stability of common silyl (B83357) ethers often follows the trend of increasing steric bulk, with TBDMS being significantly more stable than smaller groups like trimethylsilyl (B98337) (TMS) and TES. total-synthesis.com
Table 1: Relative Stability of Common Silyl Ether Protecting Groups
| Silyl Ether Protecting Group | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |
|---|---|---|
| Trimethylsilyl (TMS) | 1 | 1 |
| Triethylsilyl (TES) | ~60 | ~10-100 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 | ~20,000 |
| Triisopropylsilyl (TIPS) | ~700,000 | ~100,000 |
Data sourced from Total Synthesis. total-synthesis.com
Selectivity in Multi-functionalized Substrates
The steric hindrance provided by the bulky tert-butyl group on the silicon atom of the TBDMS group allows for remarkable regioselectivity in the protection of polyols. beilstein-journals.org Primary alcohols, being less sterically hindered, react more readily with TBDMS chloride than secondary or tertiary alcohols. organic-chemistry.orgchemicalbook.com This inherent selectivity enables the targeted protection of specific hydroxyl groups within a complex molecule.
Furthermore, the selective deprotection of TBDMS ethers in the presence of other silyl ethers or different classes of protecting groups is a well-established and powerful tool. organic-chemistry.orgenpress-publisher.com For example, it is possible to selectively cleave a primary TBDMS ether in the presence of a secondary or tertiary TBDMS ether, or an aliphatic TBDMS ether in the presence of an aromatic one. organic-chemistry.org This fine-tuning of reactivity is crucial for the efficient synthesis of intricate molecular architectures. researchgate.net
Development of Efficient Deprotection Protocols
The removal of the TBDMS protecting group is typically achieved under mild conditions, preserving other sensitive functionalities within the molecule. ontosight.ai The most common method involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a strong affinity for silicon. harvard.eduorganic-chemistry.org The formation of the strong silicon-fluoride bond drives the cleavage of the silicon-oxygen bond. organic-chemistry.org
Numerous protocols have been developed to achieve chemoselective deprotection of TBDMS ethers. These methods often employ specific reagents and conditions to target the TBDMS group while leaving other protecting groups untouched. organic-chemistry.org For instance, catalytic amounts of certain Lewis acids or the use of specific solvent systems can facilitate the selective removal of TBDMS ethers. researchgate.netrsc.org
Table 2: Selected Reagents for the Deprotection of TBDMS Ethers
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | THF, 25°C | General deprotection | organic-chemistry.org |
| Acetyl chloride (catalytic) | Dry MeOH | Tolerates various other protecting groups | organic-chemistry.org |
| N-Iodosuccinimide (catalytic) | Methanol (B129727) | Selective for aliphatic over phenolic TBDMS ethers | organic-chemistry.org |
| Zinc(II) trifluoromethanesulfonate | CH₂Cl₂ , 0°C | Unaffected by acid and base sensitive groups | researchgate.net |
A Building Block for Advanced Materials: this compound as a Precursor
Beyond its role in organic synthesis, this compound, as an organoalkoxysilane, serves as a valuable precursor for the synthesis of silicon-based materials. cymitquimica.commdpi.com The presence of the butoxy group allows it to participate in polymerization reactions to form polysiloxanes, which are known for their unique and versatile properties. nih.govmdpi.com
Synthesis of Polymeric Organosilicon Materials
The synthesis of polysiloxanes from alkoxysilane precursors like this compound typically involves hydrolysis and condensation reactions. mdpi.combibliotekanauki.pl In the presence of water and a catalyst, the butoxy group can be hydrolyzed to a silanol (B1196071) group (Si-OH). mdpi.com These silanol intermediates can then undergo condensation with other silanol or alkoxysilane molecules to form stable siloxane (Si-O-Si) bonds, the backbone of polysiloxane polymers. mdpi.combibliotekanauki.pl
The structure and properties of the resulting polymeric material can be controlled by the reaction conditions and the nature of the substituents on the silicon atom. mdpi.com The tert-butyl and methyl groups on the silicon of this compound would be incorporated as side chains in the final polymer, influencing its properties such as thermal stability, hydrophobicity, and solubility. nih.gov The Piers-Rubinsztajn reaction, which involves the condensation of hydrosiloxanes with alkoxysilanes, offers an alternative and controlled method for synthesizing structurally precise polysiloxanes. mdpi.commcmaster.ca
Application in Surface Coatings and Hybrid Materials
The ability of this compound to form polysiloxane structures makes it a candidate for applications in surface coatings and the creation of hybrid materials. atamanchemicals.com Polysiloxane-based coatings are known for their excellent properties, including thermal stability, low surface energy, and biocompatibility. mdpi.com The incorporation of the organic groups from this compound could be used to tailor the surface properties of a material, for instance, to create hydrophobic or protective layers.
Furthermore, the reactivity of the alkoxysilane functionality allows for the covalent bonding of this compound to various substrates, including inorganic materials like silica (B1680970) or metal oxides. bibliotekanauki.pl This can be utilized to create organic-inorganic hybrid materials with enhanced properties. For example, modifying a surface with this compound could improve its adhesion to a polymer matrix or impart specific surface characteristics. While direct research on this compound for these specific applications is not extensively documented, the principles of using similar alkoxysilanes are well-established in materials science. nih.govbibliotekanauki.pl
Exploration in Catalysis as a Ligand or Support Component
While complex silyl ethers, particularly chiral diarylprolinol silyl ethers, have been extensively studied as highly effective organocatalysts, the role of simpler, non-chiral silyl ethers like this compound in catalysis is more nuanced. researchgate.netsci-hub.seacs.org Its exploration in catalysis is primarily centered on its potential function as a ligand for metal catalysts or as a component in the synthesis of catalyst supports.
The oxygen atom in the silyl ether linkage of this compound possesses lone pairs of electrons that can coordinate to a metal center, allowing it to function as a ligand. The steric bulk of the tert-butyl group on the silicon atom can influence the coordination environment around the metal, potentially affecting the catalyst's activity and selectivity. mdpi.com In the context of single-atom catalysis, ligands play a crucial role in stabilizing the metal center and tuning its electronic properties. For instance, in studies involving platinum single-atom catalysts on titanium dioxide supports, ligands like 3,6-di-2-pyridyl-1,2,4,5-tetrazine (DPTZ) were found to significantly enhance the durability of the catalyst under reaction conditions. acs.orgosti.govrsc.org While DPTZ is a more complex chelating ligand, the principle of ligand stabilization could be explored with simpler ligands like this compound.
Furthermore, silyl ethers can be integral to the development of heterogeneous catalysts by being incorporated into or onto a solid support. The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. researchgate.netacs.orgcsic.esorganic-chemistry.orgoup.com For example, diarylprolinol silyl ether catalysts have been successfully immobilized on various supports, including polymers and porous materials. researchgate.netacs.orgorganic-chemistry.orgoup.com The silyl ether moiety can serve as a covalent linkage point to a support material, such as silica or a polymer resin. In this context, this compound could be a precursor to functionalized supports where the butoxy group or the silyl group is modified for attachment to a catalytic species. The synthesis of poly(silyl ether)s through methods like polycondensation or hydrosilylation also opens up possibilities for creating polymeric materials that could act as catalyst supports. redalyc.orgresearchgate.netrsc.orgmdpi.com
Advanced Analytical Method Development for Research Purposes
The unique physicochemical properties of this compound and other silyl ethers necessitate the development and application of specialized analytical methods for their detection and characterization in research matrices.
Chromatographic Separations (e.g., Gas Chromatography) and Detection in Research Matrices
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like silyl ethers. The conversion of polar analytes, such as alcohols, into their silyl ether derivatives is a common strategy in analytical chemistry to improve their chromatographic behavior. acs.org This derivatization increases the volatility and thermal stability of the analyte, reduces tailing on GC columns, and enhances sensitivity and resolution. acs.org
For the analysis of this compound, a GC-MS method would be highly suitable. The compound's volatility allows it to be readily vaporized in the GC inlet and separated on a capillary column. organic-chemistry.orgjove.com The mass spectrometer then provides detailed structural information for identification. A key feature in the electron impact (EI) mass spectra of tert-butyldimethylsilyl ethers is the characteristic and often abundant ion at a mass-to-charge ratio (m/z) corresponding to the loss of a tert-butyl group ([M-57]⁺). capes.gov.brnih.govportlandpress.com This prominent fragment ion is a strong diagnostic marker for the presence of a TBDMS group and is frequently used in selected ion monitoring (SIM) for the sensitive and selective quantification of TBDMS-derivatized analytes in complex mixtures. capes.gov.brnih.govportlandpress.comnih.gov
The general procedure for analyzing a sample that may contain this compound or for analyzing 1-butanol after derivatization to its TBDMS ether would involve:
Sample Preparation: Extraction of the analyte from the research matrix using a suitable organic solvent.
Derivatization (if starting from 1-butanol): Reaction of the alcohol with a silylating agent like tert-butyldimethylchlorosilane (TBDMS-Cl) in the presence of a catalyst such as imidazole (B134444). researchgate.net
GC Separation: Injection of the derivatized sample into a GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column) to separate the components of the mixture.
MS Detection: Detection of the eluted compounds by a mass spectrometer, collecting full scan spectra for identification or using SIM for targeted quantification.
Below is a table summarizing the expected GC-MS characteristics for this compound:
| Property | Description | Reference(s) |
| Derivatization Reagent | tert-Butyldimethylchlorosilane (TBDMS-Cl) with imidazole | researchgate.net |
| Volatility | High, suitable for GC analysis | acs.orgjove.com |
| Key Mass Spectral Fragment | [M-57]⁺ (loss of tert-butyl group) | capes.gov.brnih.govportlandpress.com |
| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | jove.comcapes.gov.brnih.govportlandpress.comnih.gov |
Electrochemical Analysis for Redox Behavior
The electrochemical behavior of silyl ethers, including this compound, is an area of research interest, particularly concerning their oxidative properties. Cyclic voltammetry is a primary technique used to investigate the redox behavior of chemical species. Studies on the anodic oxidation of silyl enol ethers have shown that these compounds can be oxidized to form radical cations, which can then participate in various coupling reactions. sci-hub.seacs.orgacs.orgnih.gov
While this compound is not a silyl enol ether, the fundamental principles of silyl ether oxidation are relevant. The electrochemical oxidation of a silyl ether like this compound at an anode would likely involve the removal of an electron from the oxygen atom, leading to the formation of a radical cation. The stability and subsequent reactivity of this intermediate would depend on the molecular structure and the reaction conditions.
Research on the electrochemical α-arylation of ketones via the in-situ generation and anodic oxidation of silyl enol ethers demonstrates a sophisticated application of silyl ether electrochemistry. sci-hub.seacs.orgnih.gov In these systems, the silyl enol ether undergoes a one-electron oxidation to a radical cation, which then couples with an electron-rich aromatic ring. sci-hub.seacs.orgnih.gov This suggests that under appropriate conditions, the radical cation of a simple silyl ether like this compound could potentially react with suitable nucleophiles.
The redox potential of this compound would be a key parameter determined by cyclic voltammetry. This value would indicate the energy required to oxidize the molecule and would be influenced by the electron-donating properties of the butyl and dimethylsilyl groups. The electrochemical data for related silyl ethers can provide an estimation of the expected redox behavior. For instance, cyclic voltammetry has been used to study the electrochemical properties of various benzoquinone derivatives and their silyl ether precursors.
A hypothetical cyclic voltammetry experiment for this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte (e.g., tetrabutylammonium perchlorate (B79767) in acetonitrile) and scanning the potential at a working electrode (e.g., glassy carbon). The resulting voltammogram would reveal the oxidation potential and the reversibility of the redox process.
The following table outlines the expected focus of an electrochemical analysis of this compound:
| Parameter | Investigative Focus | Reference(s) |
| Technique | Cyclic Voltammetry | |
| Primary Process | Anodic Oxidation | sci-hub.seacs.orgacs.orgnih.gov |
| Intermediate Species | Radical Cation | sci-hub.seacs.orgacs.orgnih.gov |
| Key Measurement | Oxidation Potential | sci-hub.seacs.org |
Future Research Directions and Translational Challenges
Sustainable and Bio-Inspired Synthesis Approaches
The conventional synthesis of 1-Butanol (B46404), DMTBS involves the reaction of 1-butanol with tert-butyldimethylsilyl chloride, often requiring a base like imidazole (B134444) or pyridine (B92270) in an organic solvent. While effective, this method presents challenges related to sustainability, including the use of potentially hazardous solvents and the generation of stoichiometric salt byproducts. Future research is pivoting towards greener and more efficient synthetic routes.
A primary goal is the development of catalytic silylation methods that minimize waste and avoid harsh reagents. Research into catalyst-free systems, such as using dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a catalyst promoter, represents a promising avenue. Further exploration into solid-supported catalysts or organocatalysts could enhance recyclability and simplify product purification.
Bio-inspired synthesis offers another innovative frontier. While the direct biological production of organosilicon compounds is not yet established, research into enzymatic catalysis for silylation is an active area. Engineering enzymes, such as specific lipases or proteases, to catalyze the formation of silyl (B83357) ethers in aqueous or green solvent systems could revolutionize the production of 1-Butanol, DMTBS. This approach would draw inspiration from the metabolic pathways that produce 1-butanol from biomass, aiming to create an integrated, sustainable process from bio-feedstock to the final silylated product. researchgate.netrsc.orgnih.gov
| Synthesis Approach | Key Reagents/Catalysts | Potential Advantages | Research Challenges |
| Conventional Method | TBDMS-Cl, Imidazole, DMF/CH₂Cl₂ | High yield, well-established | Stoichiometric waste, hazardous solvents |
| Catalytic Silylation | Silylating agent, solid acid/base catalyst | Catalyst recyclability, reduced waste | Catalyst stability and activity |
| Catalyst-Free System | DMSO-Hexane | Simplified process, avoidance of base | Scalability, solvent recovery |
| Enzymatic Synthesis | 1-Butanol, Silyl Donor, Lipase | Green solvents (e.g., water), high selectivity | Enzyme stability, cost, silyl donor compatibility |
Exploration of Novel Reactivity and Catalytic Activity
Beyond its role as a simple protecting group, the DMTBS moiety has the potential to modulate the reactivity of molecules in novel ways. The steric bulk of the DMTBS group can be exploited to direct the outcome of reactions at other sites within a complex molecule, offering a pathway to diastereoselective or regioselective transformations that are otherwise difficult to achieve. Future research will likely focus on systematically studying these directing effects to develop new synthetic strategies.
While this compound is not intrinsically catalytic, its silicon center offers opportunities for transformation into catalytically active species. Research could explore its conversion into silicon-based Lewis acids or as a precursor for functional silanes used in creating hybrid organic-inorganic catalysts. For instance, the chemistry used to convert ethanol (B145695) and 1-butanol into higher-value chemicals using metal or solid acid-base catalysts could be adapted. tsinghua.edu.cnnih.gov By starting with the protected alcohol, researchers can prevent its direct participation in reactions like dehydration or condensation, thereby exploring alternative catalytic cycles or preventing catalyst deactivation. researchgate.net Studies on how the presence of the butoxy group influences the properties of silicon-based catalytic centers could lead to new applications.
Integration with Advanced Functional Materials Design
The unique combination of a flexible butyl chain and a bulky, hydrophobic DMTBS group makes this compound an interesting candidate for the design of advanced functional materials. Its physical properties can be leveraged to modify surfaces and bulk materials.
Future research directions include:
Surface Modification: Using this compound to functionalize silica (B1680970) or polymer surfaces to create highly hydrophobic or tailored interfaces for applications in microfluidics, self-cleaning coatings, or separation membranes.
Polymer Additives: Investigating its role as a plasticizer or processing aid in polymer formulations. Its presence has been noted as a byproduct in the vulcanization of silicone rubber, suggesting a potential role in polymer chemistry that is not yet fully understood. science.gov Deliberate incorporation could be used to tune the mechanical or thermal properties of elastomers and other polymers.
Liquid Crystals: Exploring derivatives of this compound as components in liquid crystal formulations, where the molecular shape and polarity could influence mesophase behavior.
| Material Application | Role of this compound | Target Property/Function | Translational Challenge |
| Hydrophobic Coatings | Surface modifying agent | Superhydrophobicity, self-cleaning | Durability and adhesion of the coating |
| Polymer Composites | Additive / Plasticizer | Enhanced flexibility, improved processing | Compatibility with polymer matrix, long-term stability |
| Separation Membranes | Pore functionalization | Selective transport, anti-fouling | Precise control over surface density |
| Rubber Formulations | Vulcanization component | Modulated cross-linking, altered elasticity | Understanding its formation mechanism and effect |
Computational Design and Predictive Modeling for New Derivatives
Computational chemistry provides powerful tools to accelerate the discovery and optimization of new chemical entities and processes. For this compound and its derivatives, computational modeling is a key future research direction that can guide experimental work. nih.govrsc.org
Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to:
Predict Reactivity: Model reaction pathways for the synthesis and deprotection of the DMTBS group to identify optimal conditions and predict potential byproducts. nih.gov
Design Novel Derivatives: Computationally design new derivatives with tailored properties such as volatility, solubility, or thermal stability for specific applications in materials science or as specialized protecting groups.
Model Intermolecular Interactions: Simulate the behavior of this compound in different solvent systems or its interaction with surfaces and macromolecules. This can build upon existing models for 1-butanol to understand how the silyl group alters its phase behavior and affinity for other molecules. nih.gov
Artificial intelligence and machine learning could be trained on experimental data to create predictive models that correlate molecular structure with functional properties, enabling the rapid screening of vast chemical spaces for promising new derivatives.
| Computational Method | Research Objective | Predicted Parameter | Potential Impact |
| Density Functional Theory (DFT) | Optimize reaction conditions | Transition state energies, reaction kinetics | More efficient synthesis and deprotection protocols |
| Molecular Dynamics (MD) | Understand material interactions | Binding affinities, diffusion coefficients | Design of tailored functional surfaces and additives |
| PC-SAFT / Equation of State | Predict phase behavior | Activity coefficients, vapor-liquid equilibria | Optimization of separation and purification processes |
| Machine Learning (ANN) | High-throughput screening | Photophysical or material properties | Accelerated discovery of new functional derivatives |
Addressing Selectivity and Efficiency Challenges in Complex Reactions
The primary function of this compound in synthesis is to act as a protected form of 1-butanol, enabling chemists to perform reactions on other parts of a molecule without affecting the hydroxyl group. The key challenges, therefore, revolve around the efficiency and selectivity of the protection and deprotection steps, especially in the context of complex molecules with multiple functional groups.
Future research will focus on developing new reagents and catalysts that can selectively silylate or desilylate the 1-butanol-derived ether in the presence of other alcohols or silyl ethers. Orthogonal protecting group strategies, where one silyl group can be removed without affecting another, are of paramount importance. The challenge lies in finding conditions that are mild enough to be compatible with sensitive substrates.
Q & A
Q. How do thermodynamic properties (viscosity, density, refractive index) of 1-Butanol vary in binary mixtures with ketones or alcohols?
Experimental studies on 1-Butanol/2-Butanone mixtures reveal that viscosity increases non-linearly with 1-Butanol mole fraction (e.g., from 0.0003 Pa·s at 0% to 0.0022 Pa·s at 100% 1-Butanol) due to hydrogen bonding and molecular interactions. Refractive index and density also increase monotonically with 1-Butanol concentration, with refractive index rising from 1.3738 (pure 2-Butanone) to 1.3948 (pure 1-Butanol) . For temperature-dependent density, a 0.5 mole fraction mixture shows a linear decrease from 798.1 kg/m³ at 303.15 K to 779.3 kg/m³ at 323.15 K, highlighting the need for temperature control in industrial or laboratory processes .
Q. What validated methods are recommended for synthesizing high-purity 1-Butanol for research applications?
High-purity 1-Butanol (≥99.5%) can be synthesized via fermentation or carbonyl synthesis, followed by fractional distillation (boiling point: 116–119°C). Quality control should include GC analysis for purity verification and density measurements (0.808–0.810 kg/L at 20°C) . For water-saturated solutions, phase equilibration with ultrapure water under controlled humidity is critical to avoid hydration-induced property variations .
Q. How can 1-Butanol be quantified in environmental or biological matrices using analytical techniques?
Method 541 (GC/MS) is validated for detecting 1-Butanol in drinking water, with detection limits <1 ppb. Sample preparation involves liquid-liquid extraction using dichloromethane, followed by separation on a DB-5MS column and quantification via selective ion monitoring (m/z 56, 31). For biological systems (e.g., yeast cultures), headspace solid-phase microextraction (HS-SPME) coupled with GC-FID improves sensitivity for volatile analysis .
Advanced Research Questions
Q. What molecular mechanisms underlie 1-Butanol's inhibition of phospholipase D (PLD) in Arabidopsis seed germination?
1-Butanol acts as a competitive inhibitor of PLD, blocking phosphatidic acid (PA) signaling. Studies show that 1-Butanol (but not tert-butanol) delays triacylglycerol (TAG) mobilization by disrupting RNA stability, leading to aberrant gene expression in lipid-metabolizing enzymes. Experimental validation involves comparative lipidomic profiling (TLC/GC-MS) and RNA integrity assays under 1-Butanol treatment .
Q. How does 1-Butanol adsorb and oxidize on platinum electrodes in alkaline media?
In situ FTIR and electrochemical quartz crystal microbalance (EQCM) studies reveal that 1-Butanol adsorption on Pt surfaces in 0.1 M NaOH follows a non-dissociative mechanism. Oxidation peaks at ~0.6 V (vs. RHE) correlate with direct dehydrogenation to butyraldehyde, bypassing CO intermediates. Electrochemical impedance spectroscopy (EIS) confirms that surface coverage decreases with increasing pH, suggesting OH⁻ competition for active sites .
Q. How can competitive adsorption of 1-Butanol with ethanol be modeled for separation applications?
The Ideal Adsorbed Solution Theory (IAST) predicts multi-component adsorption isotherms on zeolites. For 1-Butanol/ethanol mixtures, breakthrough curves show two-step profiles due to 1-Butanol's stronger affinity (higher Henry coefficient). Experimental validation requires fixed-bed column studies with in-line GC monitoring, adjusting partial pressures (40–100 Pa) to match industrial biofuel recovery conditions .
Q. What phase behavior governs liquid-liquid equilibrium in ternary systems containing 1-Butanol?
Modified UNIQUAC models accurately describe phase splitting in water + 1-Butanol + dibutyl ether systems. At 298 K, the ternary system exhibits a plait point near 20% water, 50% 1-Butanol, and 30% dibutyl ether. Discrepancies between experimental and literature data (average error 3.7%) highlight the need for rigorous temperature control (±0.1 K) during cloud-point measurements .
Q. How does valine availability modulate 1-Butanol production in Saccharomyces cerevisiae?
Isotopic labeling (¹³C-valine) and metabolic flux analysis demonstrate that valine catabolism via the Ehrlich pathway directly contributes to isobutanol (precursor to 1-Butanol) synthesis. Overexpression of ILV2 (acetolactate synthase) increases titers by 40% in high-valine media. RNA-seq reveals upregulation of ADH6 (alcohol dehydrogenase) under nitrogen-limited conditions .
Data Contradiction Analysis
Q. Why do viscosity and excess molar enthalpy data for 1-Butanol mixtures show non-ideal behavior?
Excess molar enthalpy (Hᴱ) peaks at ~1.47 kJ/mol near 0.5 mole fraction 1-Butanol, indicating strong intermolecular interactions. However, viscosity deviations from ideal mixing models suggest kinetic effects (e.g., cluster formation) that are not captured by thermodynamic parameters alone. Molecular dynamics simulations (MD) with OPLS-AA force fields are recommended to resolve these discrepancies .
Q. How do evaporation rates of 1-Butanol droplets in aerosol studies vary with environmental conditions?
Single-droplet experiments using phase Doppler anemometry (PDA) show that 1-Butanol evaporates 30% faster than ethylene glycol due to lower latent heat (ΔHvap = 43.3 kJ/mol). Discrepancies in mass accommodation coefficients (αᴍ = 0.1–1.0) arise from uncertainties in droplet size measurement (±5%). Calibration with tandem differential mobility analyzers (TDMAs) improves precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
